molecular formula C6H3Br2Cl2N B144262 4,6-Dibromo-2,3-dichloroaniline CAS No. 113571-15-6

4,6-Dibromo-2,3-dichloroaniline

Cat. No. B144262
M. Wt: 319.81 g/mol
InChI Key: IPWGDMQXLGFBLC-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,3-dichloroaniline is a halogenated aniline derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar dihalogenated aniline compounds, which can be used to infer some of the properties and characteristics that 4,6-Dibromo-2,3-dichloroaniline may possess.

Synthesis Analysis

The synthesis of dihalogenated polyanilines, such as poly(2,5-dichloroaniline) and poly(2,3-dichloroaniline), has been achieved using dihaloanilines in both protic and aprotic media with various oxidizing agents like copper perchlorate, potassium dichromate, and potassium permanganate . Although the synthesis of 4,6-Dibromo-2,3-dichloroaniline is not explicitly described, similar methods could potentially be applied for its synthesis, considering the structural similarities with the compounds mentioned.

Molecular Structure Analysis

The molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific crystallographic parameters . This suggests that 4,6-Dibromo-2,3-dichloroaniline may also crystallize in a monoclinic system, and its structure could feature similar intra- and intermolecular interactions, such as hydrogen bonds and halogen interactions, due to the presence of multiple halogen atoms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of dihalogenated polyanilines have been characterized using techniques like elemental analysis, IR and UV-Vis spectroscopy, SEM, and conductivity measurements . These polymers exhibit semiconducting properties and solubility in organic solvents like methanol and acetone when doped with inorganic acids. While these properties are specific to the polymeric forms, they provide a basis for understanding the behavior of the monomeric 4,6-Dibromo-2,3-dichloroaniline, which may also display distinct electronic and solubility characteristics due to its halogen substituents.

Scientific Research Applications

Structural Analysis and Molecular Interaction

Research involving halogenated anilines, such as 4,6-dibromo-2,3-dichloroaniline, includes studies on their molecular structure and interactions. For instance, Ferguson et al. (1998) investigated the molecular structures of halogeno-aniline derivatives, revealing how these molecules link to form infinite chains via hydrogen bonds, which is significant in understanding their chemical behavior and potential applications (Ferguson, Low, Penner, & Wardell, 1998).

Polymer Synthesis and Characterization

Diaz et al. (1998) explored the synthesis and characterization of polymers derived from dihaloanilines, including poly(2,3-dichloroaniline) and poly(2,6-dibromoaniline). Their research focuses on the electrical properties of these polymers, highlighting their potential in semiconductor technology (Diaz, Sánchez, Valle, Tagle, Bernède, & Tregouet, 1998).

Environmental Biodegradation

The environmental impact of chloroaniline compounds, including derivatives of 4,6-dibromo-2,3-dichloroaniline, is a significant research area. Kuhn and Suflita (1989) found that chloroanilines can be biologically dehalogenated in polluted aquifers under certain conditions, suggesting novel bioremediation approaches for contaminated environments (Kuhn & Suflita, 1989).

Ecotoxicology

Research by Call et al. (1987) on the toxicity of dichloroaniline, a related compound, to aquatic organisms like fathead minnows, contributes to understanding the environmental and ecological risks posed by these chemicals (Call, Poirier, Knuth, Harting, & Lindberg, 1987).

Electrochemical Properties

Studies on the electrochemical properties of halogenated anilines are crucial for their application in electrochemistry and materials science. Kádár et al. (2001) examined the electrochemical oxidation of various chloroanilines, contributing to the understanding of their redox behavior and potential use in chemical syntheses and electronic applications (Kádár, Nagy, Karancsi, & Farsang, 2001).

Spectroscopic Analysis

Sundaraganesan et al. (2009) conducted a detailed spectroscopic analysis of 2,4-dichloroaniline, providing insights into the molecular structure and electronic properties of such compounds. This research is essential for applications in molecular spectroscopy and chemical analysis (Sundaraganesan, Karpagam, Sebastian, & Cornard, 2009).

Safety And Hazards

While specific safety and hazard information for 4,6-Dibromo-2,3-dichloroaniline is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4,6-dibromo-2,3-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGDMQXLGFBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380307
Record name 4,6-Dibromo-2,3-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2,3-dichloroaniline

CAS RN

113571-15-6
Record name 4,6-Dibromo-2,3-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromo-2,3-dichloroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IV Gruzdev, MV Filippova, IG Zenkevich… - Russian Journal of …, 2011 - Springer
To reduce the detection limits of aniline and its various chloroderivatives (all isomers of mono- and dichloroanilines, 2,4,5 -, 2,4,6-, and 3,4,5-trichloroanilines, pentachloroaniline) in …
Number of citations: 3 link.springer.com
RCC Wegman, GAL De Korte - International Journal of …, 1981 - Taylor & Francis
In this paper an analytical method is presented for the gas chromatographic determination of aniline, toluidines, monochloroanilines and dichloroanilines and their derivatives in surface …
Number of citations: 35 www.tandfonline.com
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
محمدی نسب, عصمت, رضایی - فصلنامه تخصصی تحقیقات حشره …, 2019‎ - jer.iau-arak.ac.ir
در دهه‌ های گذشته، استفاده از روش‌های محاسباتی با پارامترهای اعتبارسنجی دقیق برای تعیین خواص فیزیکی- شیمیایی ترکیبات، به‌عنوان جایگزین اقتصادی و زیست‌محیطی باصرفه جویی در …‎
Number of citations: 3 jer.iau-arak.ac.ir

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